molecular formula C19H19NO3S B378380 ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-83-5

ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B378380
CAS No.: 300828-83-5
M. Wt: 341.4g/mol
InChI Key: UHZUTZAYEOUVEA-VAWYXSNFSA-N
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Description

Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties

Preparation Methods

The synthesis of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the cinnamoylamino group to the corresponding amine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically results in sulfoxides or sulfones, while reduction of the cinnamoylamino group yields the corresponding amine.

Scientific Research Applications

Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cinnamoylamino group could facilitate binding to specific proteins, while the thiophene ring may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,20,21)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZUTZAYEOUVEA-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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